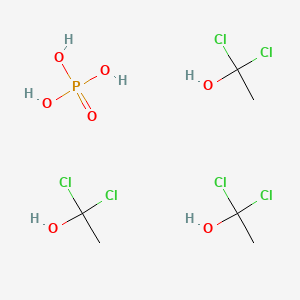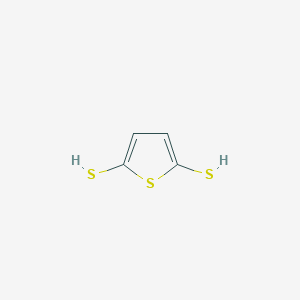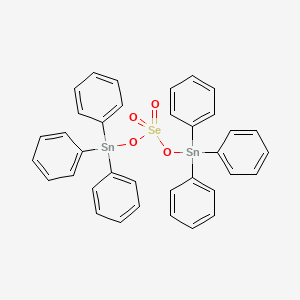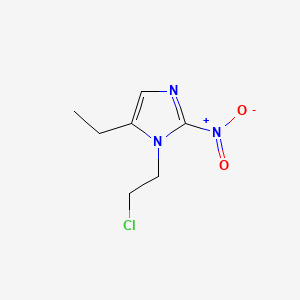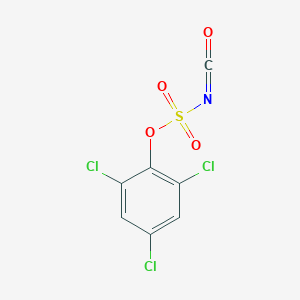
2-Benzoylpropanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylpropanedioic acid, also known as 2-benzoylmalonic acid, is an organic compound with the molecular formula C10H8O5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzoyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzoylpropanedioic acid can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylmalonate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylpropanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-benzoylpropanedioic acid involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the malonic acid moiety can undergo decarboxylation under certain conditions. These reactions enable the compound to act as an intermediate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoylformic acid: Similar in structure but lacks the malonic acid moiety.
Benzyl alcohol: A reduction product of 2-benzoylpropanedioic acid.
Malonic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a malonic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
17579-69-0 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
2-benzoylpropanedioic acid |
InChI |
InChI=1S/C10H8O5/c11-8(6-4-2-1-3-5-6)7(9(12)13)10(14)15/h1-5,7H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RGCNRDSOFOALSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



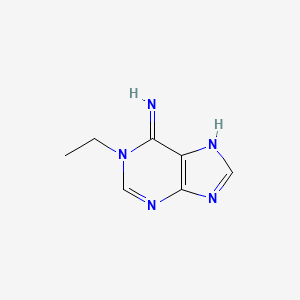
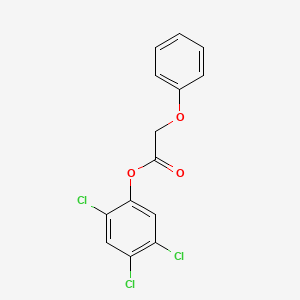
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

